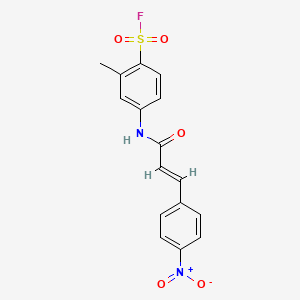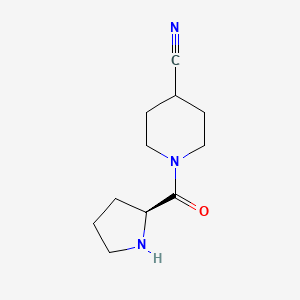
5-Fluoro-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-methylpyrimidin-4-amine, is reacted with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-6-methylpyrimidin-4-amine may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Medicine: It has potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in DNA synthesis.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methylpyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes such as thymidylate synthase and DNA topoisomerase, disrupting the replication and transcription processes in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used anti-cancer agent that also inhibits thymidylate synthase.
6-Fluoro-5-methylpyrimidin-4-amine: A closely related compound with similar chemical properties.
Uniqueness
5-Fluoro-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fluorine atom enhances its stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H6FN3 |
|---|---|
Molekulargewicht |
127.12 g/mol |
IUPAC-Name |
5-fluoro-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6FN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) |
InChI-Schlüssel |
USUAVPZMTXICLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)







![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
